1-(2,3-二甲基苯基)-1H-咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

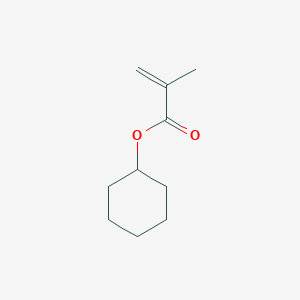

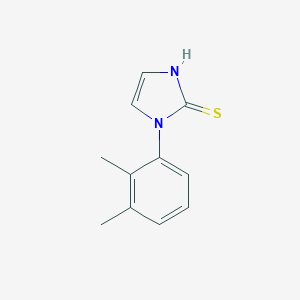

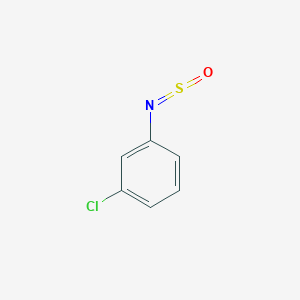

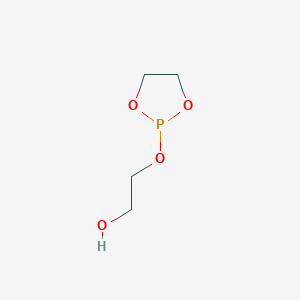

The compound "1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound contains a thiol group, which may contribute to its reactivity and potential for forming dimers or other complex structures.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of tetrasubstituted imidazoles has been reported using a novel nanostructured molten salt, which acts as an efficient and green catalyst for a one-pot condensation reaction . Another method involves the oxidation of imidazoles to form dimers, as demonstrated in the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl, where potassium ferricyanide was used in a water-alcohol solution . Additionally, a new method for preparing (S)-4(5)-[1-(2,3-dimethylphenyl)ethyl]imidazole tartrate has been described, which involves selective crystallization for enantiomer separation .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using techniques such as single-crystal X-ray diffraction, as seen in the study of a phenylamino-substituted imidazole compound . The crystal structure can reveal the planarity of the rings and the orientation of substituents, which is crucial for understanding the compound's reactivity and interactions. Computational studies, including density functional theory (DFT) calculations, can also provide insights into the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including tautomerism and photochromism. Tautomerism involves the transfer of a proton within the molecule, leading to different isomeric forms. This phenomenon has been studied using DFT calculations for a thiazolyl-hydrazonomethylphenol compound . Photochromism, the reversible transformation of a chemical species induced by light, has been observed in the dimers of imidazole derivatives, which change their properties upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their thermodynamic and electrochemical characteristics, can be determined through various analytical methods. For example, the oxidation and reduction potentials of imidazole-2-thiols have been measured, and the effects of substituents on these potentials have been discussed . The pKa values and thermodynamic parameters for the thiol group in imidazole compounds have also been determined, providing valuable information about their acidity and stability .

科学研究应用

Dexmedetomidine

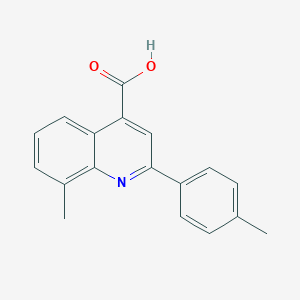

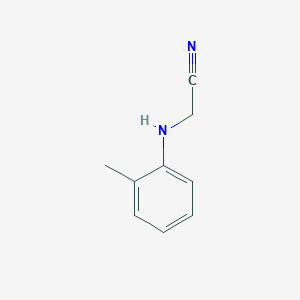

- Specific Scientific Field : Pharmacology

- Summary of the Application : Dexmedetomidine, or 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, is the dextro-enantiomer of medetomidine, which is used as a sedative and analgesic in veterinary medicine . It is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function .

- Methods of Application or Experimental Procedures : Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus .

- Results or Outcomes : Dexmedetomidine has been found to induce a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . It has a significant impact on dexmedetomidine pharmacokinetics .

Procedural Sedation

- Specific Scientific Field : Anesthesiology

- Summary of the Application : Dexmedetomidine is used for procedural sedation. It induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

- Methods of Application or Experimental Procedures : Dexmedetomidine is administered intravenously for up to 24 hours in the adult intensive care unit population . It is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation .

- Results or Outcomes : Dexmedetomidine has appeared useful in multiple off-label applications such as pediatric sedation, intranasal or buccal administration, and use as an adjuvant to local analgesia techniques .

Pediatric Sedation

- Specific Scientific Field : Pediatrics

- Summary of the Application : Dexmedetomidine has appeared useful in pediatric sedation . It induces a state of unconsciousness similar to natural sleep, with the unique aspect that children remain easily rousable and cooperative .

- Methods of Application or Experimental Procedures : Dexmedetomidine can be administered intranasally or buccally for pediatric sedation . It is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation .

- Results or Outcomes : Dexmedetomidine has been found to be effective in providing sedation for children undergoing various procedures .

属性

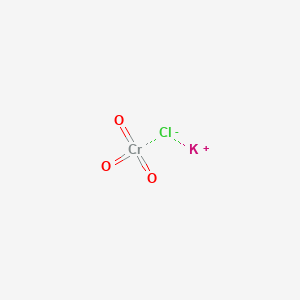

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDOPEWJNMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CNC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406933 |

Source

|

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

CAS RN |

17452-16-3 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)